molecular formula C18H15ClN4O B4911869 4-chloro-N'-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide

4-chloro-N'-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide

Cat. No.: B4911869
M. Wt: 338.8 g/mol
InChI Key: MZXQCMHNMMYHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N’-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide typically involves the reaction of 4-chloro-6-methyl-2-phenylpyrimidine with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of 4-chloro-N’-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the modulation of various biological pathways, including those involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-chloro-N'-(2-methyl-6-phenylpyrimidin-4-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-12-20-16(13-5-3-2-4-6-13)11-17(21-12)22-23-18(24)14-7-9-15(19)10-8-14/h2-11H,1H3,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXQCMHNMMYHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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